7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline

Lipophilicity Drug‑likeness Quinazoline scaffold

7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline (CAS 2198768‑30‑6) is a synthetic quinazoline derivative with molecular formula C₁₄H₁₆FN₃O and molecular weight 261.29 g·mol⁻¹, classified as a heterocyclic building block within the broader 4‑alkoxyquinazoline family. The scaffold is defined by a fluorine atom at the 7‑position and a (1‑methylpyrrolidin‑2‑yl)methoxy motif at the 4‑position.

Molecular Formula C14H16FN3O
Molecular Weight 261.3
CAS No. 2198768-30-6
Cat. No. B2897488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline
CAS2198768-30-6
Molecular FormulaC14H16FN3O
Molecular Weight261.3
Structural Identifiers
SMILESCN1CCCC1COC2=NC=NC3=C2C=CC(=C3)F
InChIInChI=1S/C14H16FN3O/c1-18-6-2-3-11(18)8-19-14-12-5-4-10(15)7-13(12)16-9-17-14/h4-5,7,9,11H,2-3,6,8H2,1H3
InChIKeyNZVVPXZXZMNPJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline (CAS 2198768-30-6): A Distinct Fluorinated Quinazoline Building Block for Targeted Kinase Probe Development


7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline (CAS 2198768‑30‑6) is a synthetic quinazoline derivative with molecular formula C₁₄H₁₆FN₃O and molecular weight 261.29 g·mol⁻¹, classified as a heterocyclic building block within the broader 4‑alkoxyquinazoline family . The scaffold is defined by a fluorine atom at the 7‑position and a (1‑methylpyrrolidin‑2‑yl)methoxy motif at the 4‑position. Computed physicochemical properties include a calculated logP of 0.937, a topological polar surface area of 44.37 Ų, one rotatable bond, and four H‑bond acceptors [1]. This combination of a moderately lipophilic pyrrolidine‑containing side chain with a polar quinazoline core places the compound in a differentiated physicochemical space relative to classical 4‑anilinoquinazoline kinase inhibitors .

Why 7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline Cannot Be Replaced by Routine 4‑Anilinoquinazoline Analogs in Structure–Activity Campaigns


Generic substitution among quinazoline derivatives is unreliable because subtle changes in the 4‑position substituent fundamentally alter both the lipophilicity and the hydrogen‑bonding capacity of the molecule [1]. Classical EGFR/VEGFR tool compounds such as gefitinib, erlotinib, and vandetanib feature 4‑anilino linkages with logP values typically between 3 and 4.5 [2]; in contrast, the 4‑[(1‑methylpyrrolidin‑2‑yl)methoxy] side chain of the target compound shifts the computed logP to approximately 0.937 [3]. This difference of roughly 2–3 logP units is expected to translate into significantly altered aqueous solubility, membrane permeability, and protein‑binding profiles, making the compound a mechanistically distinct probe rather than a drop‑in replacement for anilino‑based quinazolines [1]. Furthermore, the pyrrolidine nitrogen provides a handle for pH‑dependent solubility and potential salt formation that is absent in aniline‑linked analogs [3].

Quantitative Differentiation Evidence for 7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline Versus Close Analogs


Computed Lipophilicity (logP) Head‑to‑Head Comparison with Gefitinib and Erlotinib

The target compound exhibits a computed logP of 0.937, placing it in a distinctly more hydrophilic regime than the prototypical 4‑anilinoquinazoline EGFR inhibitors gefitinib (logP ≈ 3.2) and erlotinib (logP ≈ 3.5) [1][2]. This difference of approximately 2.2–2.6 logP units suggests the 4‑alkoxy‑pyrrolidine side chain substantially reduces lipophilicity relative to 4‑anilino substitution, which is expected to improve aqueous solubility and reduce cytochrome P450‑mediated oxidative metabolism driven by high logP [3].

Lipophilicity Drug‑likeness Quinazoline scaffold

Hydrogen‑Bond Acceptor Count and Topological Polar Surface Area Differentiation from 4‑Anilinoquinazolines

The target compound has a topological polar surface area (tPSA) of 44.37 Ų and four H‑bond acceptors [1]. In comparison, gefitinib possesses a tPSA of approximately 68.7 Ų and seven H‑bond acceptors, while erlotinib has a tPSA of about 74.7 Ų [2]. The lower tPSA of the target compound (Δ ≈ −24 to −30 Ų) arises from the replacement of the 4‑anilino group with a 4‑alkoxy‑pyrrolidine, which eliminates two H‑bond donors and reduces the number of heteroatoms exposed on the molecular surface [1]. This structural feature may confer improved passive membrane permeability relative to anilino‑linked quinazolines while retaining sufficient polarity for aqueous solubility [3].

Polar surface area Hydrogen bonding Permeability

Rotatable Bond Restriction and Conformational Pre‑organization Versus Flexible 4‑Alkoxyquinazoline Analogs

The target compound contains only one rotatable bond (the C–O–CH₂ linkage between the quinazoline core and the pyrrolidine ring) [1]. This is markedly fewer than linear 4‑alkoxyquinazoline derivatives such as 4‑(2‑methoxyethoxy)quinazoline (RB ≈ 4) or 4‑(3‑methoxypropoxy)quinazoline (RB ≈ 5) [2]. The restricted rotational freedom is derived from the cyclized pyrrolidine ring, which locks the side‑chain conformation and reduces the entropic penalty upon target binding [3]. This structural feature is directly analogous to the "conformational locking" strategy successfully employed in phosphoinositide‑3‑kinase delta (PI3Kδ) inhibitor optimization, where a pyrrolidine ring replacement for an open‑chain linker simultaneously improved potency and mitigated oxidative metabolism [4].

Conformational restriction Rotatable bonds Entropic penalty

Fraction sp³ (Fsp³) Differentiation and Its Implications for Solubility and Developability

The target compound exhibits a fraction of sp³‑hybridized carbons (Fsp³) of 0.43, reflecting the saturated pyrrolidine ring contribution [1]. In contrast, the 4‑anilinoquinazolines gefitinib and erlotinib possess Fsp³ values of 0.19 and 0.18, respectively, owing to their predominantly aromatic structures [2]. An Fsp³ ≥ 0.42 has been correlated in multiple prospective analyses with improved aqueous solubility and a higher probability of successful clinical progression, independent of logP [3]. The target compound therefore occupies a chemical space that is systematically under‑represented among classical quinazoline kinase inhibitors and may offer superior developability characteristics [3].

Fraction sp³ Developability Solubility

Absence of Aniline Structural Alert: Genotoxicity Risk Differentiation from 4‑Anilinoquinazoline Probes

The target compound replaces the 4‑anilino moiety – a well‑documented structural alert for potential mutagenicity via metabolic N‑hydroxylation – with a 4‑alkoxy‑pyrrolidine group . The aniline substructure present in gefitinib, erlotinib, and lapatinib has been implicated in reactive metabolite formation through CYP‑mediated oxidation to hydroxylamines and subsequent nitroso intermediates [1][2]. The 4‑alkoxy‑pyrrolidine motif lacks the aromatic amine that serves as the substrate for this bioactivation pathway, thereby reducing the intrinsic genotoxicity liability associated with this chemotype [2].

Structural alerts Genotoxicity Aniline

Caveat on Biological Potency Data: Quantitative Oncology‑Cell Activity Requires Independent Verification

At the time of this analysis, no peer‑reviewed primary research article reporting quantitative IC₅₀ values for 7‑fluoro‑4‑[(1‑methylpyrrolidin‑2‑yl)methoxy]quinazoline against purified kinases or cancer cell lines could be identified in PubMed, BindingDB, ChEMBL, or PubChem BioAssay [1][2]. Vendor‑supplied IC₅₀ ranges (e.g., MCF‑7: 5.70–8.10 µM; HCT‑116: 2.90–6.40 µM; A549: 3.20–5.00 µM) have been observed in informal product descriptions but lack traceable experimental protocols, positive controls, or replicate statistics, and therefore cannot be used to support procurement decisions at this time . Users requiring validated biological activity data should request the original assay report from the vendor or conduct independent dose–response profiling against their target(s) of interest [1].

Biological potency Kinase inhibition Data transparency

Recommended Research and Procurement Scenarios for 7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline (CAS 2198768‑30‑6) Based on Verified Physicochemical Differentiation


Scaffold‑Hopping Medicinal Chemistry Campaigns Seeking Reduced Lipophilicity and Improved Aqueous Solubility Relative to 4‑Anilinoquinazoline Leads

Research groups pursuing kinase inhibitor optimization where high logP (≥3) is a liability should evaluate this compound as a core scaffold replacement. The computed logP of 0.937 versus ~3.2–3.5 for anilino‑based quinazolines provides a >100‑fold theoretical improvement in aqueous solubility, enabling assay formats that require higher compound concentrations without DMSO‑related artifacts [1][2].

Central Nervous System (CNS) Quinazoline Probe Development Leveraging Low tPSA and Favorable Fsp³

The tPSA of 44.37 Ų (below the 60 Ų threshold commonly associated with blood–brain barrier penetration) and Fsp³ of 0.43 make this compound a rational starting point for CNS‑targeted quinazoline programs, where classical anilinoquinazolines are typically excluded due to high tPSA and efflux transporter susceptibility [1][2].

Pre‑Competitive Probe Chemistry Requiring Absence of Aniline Structural Alerts for Long‑Term Toxicology Studies

Programs that need a quinazoline‑based chemical probe free of the aniline mutagenicity alert should source this compound. The 4‑alkoxy‑pyrrolidine substitution eliminates the metabolic N‑hydroxylation pathway that generates reactive nitroso intermediates from 4‑anilinoquinazolines, potentially streamlining regulatory documentation for in vivo efficacy and toxicology packages [1][2].

Conformationally Restricted Fragment‑Based or Structure‑Based Drug Design Libraries

With only one rotatable bond and a pre‑organized pyrrolidine ring, this compound is well‑suited for fragment‑growing or structure‑based design workflows where rigid, low‑entropy scaffolds are preferred for crystallography or cryo‑EM studies. The compound can serve as a core for focused libraries targeting kinases, GPCRs, or epigenetic readers where 4‑substituted quinazolines have demonstrated binding competence [1].

Quote Request

Request a Quote for 7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.